Cas no 1670273-19-4 (tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate)
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate
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- Inchi: 1S/C16H26F5NO4S/c1-14(2,3)26-13(23)22-11-15(17,18)10-12(22)6-4-8-27(24,25)9-5-7-16(19,20)21/h12H,4-11H2,1-3H3/t12-/m1/s1
- InChI Key: VLYSOMBMGJQRQU-GFCCVEGCSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(F)(F)C[C@H]1CCCS(CCCC(F)(F)F)(=O)=O
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546711-100mg |
Tert-butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate |
1670273-19-4 | 98% | 100mg |
¥7672 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546711-250mg |
Tert-butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate |
1670273-19-4 | 98% | 250mg |
¥10747 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546711-500mg |
Tert-butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate |
1670273-19-4 | 98% | 500mg |
¥15360 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546711-1g |
Tert-butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate |
1670273-19-4 | 98% | 1g |
¥17924 | 2023-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-100MG |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-250MG |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-500MG |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-1G |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-5G |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1293-100mg |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate |
1670273-19-4 | 95% | 100mg |
¥1920.0 | 2024-04-23 |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate Suppliers
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate: A Comprehensive Overview
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate is a complex organic compound with the CAS registry number 1670273-19-4. This compound belongs to the class of tert-butyl esters and features a pyrrolidine ring substituted with fluorine atoms and a sulfonamide group. Its structure is characterized by a fluorinated pyrrolidine core, which is connected to a trifluorobutanesulfonyl group via a propyl chain. The stereochemistry at the second position of the pyrrolidine ring is specified as R, indicating a specific spatial arrangement of substituents.
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring, fluorination at specific positions, and subsequent coupling with the trifluorobutanesulfonyl group. Recent advancements in fluorination techniques have enabled more efficient and selective synthesis of such compounds. For instance, the use of electrophilic fluorination methods has been reported to improve the yield and purity of similar fluorinated pyrrolidines.
One of the key applications of this compound lies in its potential as a building block for more complex molecules in pharmaceutical research. The presence of both sulfonamide groups and fluorinated rings makes it an attractive candidate for drug design due to their known bioactivity and pharmacokinetic properties. Recent studies have highlighted the role of such compounds in modulating enzyme activity and receptor binding, which are critical for therapeutic interventions.
In terms of pharmacological properties, this compound exhibits interesting behavior in preclinical models. The sulfonamide group is known to enhance solubility and stability in biological systems, while the fluorinated pyrrolidine ring contributes to lipophilicity and membrane permeability. These properties are essential for designing drugs with optimal bioavailability. Recent research has also explored the role of such compounds in targeting specific pathways associated with neurodegenerative diseases and cancer.
The environmental impact of this compound is another area of interest. Given its complex structure and functional groups, understanding its degradation pathways is crucial for assessing its environmental fate. Studies have shown that compounds with similar structures undergo hydrolysis under specific conditions, which can influence their persistence in ecosystems. Regulatory agencies emphasize the importance of evaluating such compounds for their potential environmental risks.
From a synthetic chemistry perspective, this compound serves as a valuable precursor for generating derivatives with enhanced biological activity. The ability to modify both the sulfonamide group and the pyrrolidine ring provides chemists with flexibility in designing molecules tailored to specific therapeutic targets. For example, recent work has focused on appending additional functional groups to improve binding affinity or selectivity.
In conclusion, tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate represents a versatile molecule with significant potential in pharmaceutical research and development. Its unique structure combines features that are highly desirable for drug candidates while offering opportunities for further chemical modification. As research continues to uncover new applications and insights into its properties, this compound will likely play an increasingly important role in advancing medical science.
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